5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride is a chemical compound with the molecular formula C3HClF3N3O2S. It is known for its unique structure, which includes a trifluoromethyl group attached to a triazole ring, and a sulfonyl chloride functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride typically involves the nucleophilic substitution reactions between 3-amino-1H-1,2,4-triazoles and sulfonyl chloride derivatives. These reactions are performed under magnetic stirring at room temperature in solvents such as acetonitrile or dimethylformamide (DMF). The yields of these reactions are moderate, ranging from 50% to 62% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and ensuring the process is economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type, where the sulfonyl chloride group is replaced by nucleophiles.
Cycloaddition Reactions: The triazole ring can participate in [3+2] cycloaddition reactions with nitrile imines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, with reactions typically carried out in polar aprotic solvents like acetonitrile or DMF at room temperature.
Cycloaddition: Reagents such as nitrile imines and trifluoroacetonitrile are used, often in the presence of a base like triethylamine.
Major Products Formed
Nucleophilic Substitution: Produces various substituted triazole derivatives.
Cycloaddition: Forms triazole derivatives with additional functional groups, enhancing their chemical diversity.
Scientific Research Applications
5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride involves its interaction with specific molecular targets. For instance, its potential as an antimalarial agent is attributed to its ability to inhibit dihydropteroate synthase, an enzyme crucial for the folate pathway in Plasmodium species. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, improving its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides: These compounds share the trifluoromethyl-triazole core and are also investigated for their antimalarial properties.
Trifluoromethylated 1,2,4-Triazoles: These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties.
Uniqueness
5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to other trifluoromethylated triazoles.
Properties
Molecular Formula |
C3HClF3N3O2S |
---|---|
Molecular Weight |
235.57 g/mol |
IUPAC Name |
5-(trifluoromethyl)-1H-1,2,4-triazole-3-sulfonyl chloride |
InChI |
InChI=1S/C3HClF3N3O2S/c4-13(11,12)2-8-1(9-10-2)3(5,6)7/h(H,8,9,10) |
InChI Key |
NFUGWNIMNFPIQV-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NN1)S(=O)(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.